molecular formula C9H18O3 B2628587 Ethyl 7-hydroxyheptanoate CAS No. 6149-48-0

Ethyl 7-hydroxyheptanoate

Cat. No.: B2628587
CAS No.: 6149-48-0
M. Wt: 174.24
InChI Key: BNQBCZORUIXFRE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxyheptanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 7-hydroxyheptanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a pleasant odor, commonly used as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

7-hydroxyheptanoic acid+ethanolacid catalystethyl 7-hydroxyheptanoate+water\text{7-hydroxyheptanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-hydroxyheptanoic acid+ethanolacid catalyst​ethyl 7-hydroxyheptanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 3-(2-furyl)acrylic acid or its derivatives in the presence of a platinum catalyst and an acid promoter. This process results in the cleavage of the furan ring and the formation of 7-hydroxyheptanoic acid, which is then esterified with ethanol to produce this compound .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 7-hydroxyheptanoic acid and ethanol. This reaction is typical of esters and can be represented as:

ethyl 7-hydroxyheptanoate+wateracid/base7-hydroxyheptanoic acid+ethanol\text{this compound} + \text{water} \xrightarrow{\text{acid/base}} \text{7-hydroxyheptanoic acid} + \text{ethanol} ethyl 7-hydroxyheptanoate+wateracid/base​7-hydroxyheptanoic acid+ethanol

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: 7-hydroxyheptanoic acid and ethanol.

    Oxidation: 7-oxoheptanoic acid or 7-ketoheptanoic acid.

Scientific Research Applications

Ethyl 7-hydroxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxyheptanoate primarily involves its hydrolysis and oxidation reactions. In biological systems, esterases catalyze the hydrolysis of this compound to produce 7-hydroxyheptanoic acid and ethanol. The hydroxyl group in the molecule can undergo further oxidation to form carboxylic acids, which participate in various metabolic pathways.

Comparison with Similar Compounds

Ethyl 7-hydroxyheptanoate can be compared with other similar esters such as:

Uniqueness: this compound is unique due to its hydroxyl group, which allows it to participate in both esterification and oxidation reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 7-hydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBCZORUIXFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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